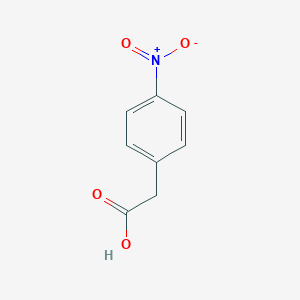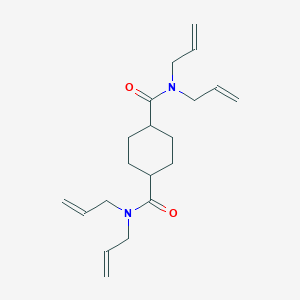![molecular formula C15H16N2O3S B359596 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide CAS No. 27022-64-6](/img/structure/B359596.png)
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C14H14N2O3S . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) . This indicates the connectivity and hydrogen placement in the molecule. The exact 3D structure might be available in specialized databases or can be computed using molecular modeling software.Physical And Chemical Properties Analysis
The molecular weight of “N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide” is 290.338 . Other physical and chemical properties such as density, boiling point, and solubility might be found in specialized chemical databases or literature.Mechanism of Action
Target of Action
The primary target of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth.
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a coenzyme that is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide disrupts DNA synthesis, leading to cell growth inhibition.
Result of Action
The molecular and cellular effects of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide’s action include the inhibition of cell growth. This is due to the disruption of DNA synthesis caused by the inhibition of DHFR . The compound has shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-14-7-5-13(6-8-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCMBTCAMDCXQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B359513.png)
![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)

![[(2-Methylphenyl)amino]acetic acid](/img/structure/B359560.png)






![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)